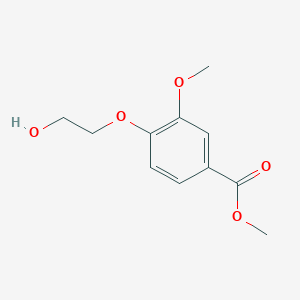

Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIJROBTQPSOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743409 | |

| Record name | Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21903-52-6 | |

| Record name | Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Organic Transformations

Strategies for the De Novo Synthesis of Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate

The creation of this compound from basic precursors involves carefully planned multi-step reaction sequences designed to build the molecule with precision and efficiency.

A primary and logical synthetic route commences with vanillic acid (4-hydroxy-3-methoxybenzoic acid) or its corresponding methyl ester, methyl vanillate (B8668496). wikipedia.orgnih.gov Vanillic acid itself is an oxidized form of vanillin. wikipedia.org

The synthesis can be dissected into two principal stages:

Methylesterification: The initial step involves the conversion of the carboxylic acid group of vanillic acid into a methyl ester. This is typically achieved through a Fischer esterification reaction. scribd.comtruman.edu In this process, vanillic acid is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.net The equilibrium of this reaction is driven towards the product, methyl vanillate, by the large excess of methanol.

Hydroxyethylation via Williamson Etherification: With the methyl ester in place, the subsequent step focuses on introducing the 2-hydroxyethoxy group at the phenolic hydroxyl site. This is accomplished via the Williamson ether synthesis, a robust method for forming ethers. masterorganicchemistry.comfrancis-press.com The reaction proceeds through an Sₙ2 mechanism where the phenoxide ion of methyl vanillate acts as a nucleophile, attacking an electrophilic ethylating agent. masterorganicchemistry.com

To achieve this, methyl vanillate is first treated with a base, commonly potassium carbonate (K₂CO₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). mdpi.comresearchgate.net This deprotonates the phenolic hydroxyl group to form a more potent nucleophile, the phenoxide anion. Subsequently, a reagent such as 2-bromoethanol (B42945) or 2-chloroethanol (B45725) is introduced. The phenoxide attacks the carbon atom bearing the halogen, displacing the halide and forming the desired ether linkage. mdpi.comnih.gov This yields the final product, this compound.

Optimizing the synthesis of this compound hinges on the careful selection of catalysts and reaction conditions to maximize yield and minimize side reactions.

For the initial esterification step, while mineral acids like H₂SO₄ are effective, alternative catalytic systems have been explored. Solid acid catalysts, such as those based on zirconium and titanium, have been shown to effectively catalyze the esterification of benzoic acids with methanol. mdpi.com These catalysts offer potential advantages in terms of easier separation and recyclability compared to homogeneous acid catalysts.

In the crucial Williamson ether synthesis step, several factors are critical for high yields and selectivity:

Base and Solvent: The choice of base and solvent is paramount. A combination of a moderately strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as DMF or acetone is frequently employed. mdpi.comresearchgate.netnih.gov This pairing ensures sufficient concentration of the nucleophilic phenoxide without promoting unwanted side reactions.

Phase-Transfer Catalysis: To enhance the reaction rate, particularly when dealing with reactants in different phases, a phase-transfer catalyst can be utilized. francis-press.com Tetrabutylammonium bromide is an example of such a catalyst, which facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the Sₙ2 reaction. quizlet.com

Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. mdpi.comnih.gov

The table below summarizes typical conditions used for Williamson ether synthesis on similar phenolic substrates, providing a framework for optimizing the synthesis of the title compound.

| Substrate | Reagents | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane | K₂CO₃ | DMF | 70°C | 94.7% | mdpi.com |

| Methyl 4-hydroxy-3-methoxybenzoate | 1-bromo-3-chloropropane | K₂CO₃ | DMF | Reflux | 93.7% | nih.gov |

| Methyl 4-hydroxy-3-methoxybenzoate | Ethyl bromoacetate | K₂CO₃ | Acetone | 65°C | 64.6% | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Reaction Monitoring (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, including their number, connectivity, and electronic state, through chemical shifts (δ), signal multiplicity, and coupling constants (J). ¹³C NMR complements this by detailing the carbon skeleton of the molecule.

For a molecule like Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl ester protons, and the protons of the hydroxyethoxy side chain. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including those in the benzene (B151609) ring, the carbonyl group, the methoxy and methyl ester groups, and the side chain. Monitoring the appearance or disappearance of these signals allows for effective tracking of reaction progress during its synthesis, for instance, from a precursor like Methyl 4-hydroxy-3-methoxybenzoate.

While specific, experimentally verified NMR data tables for the title compound are not available, analysis of related structures provides a strong basis for predicting its spectral characteristics.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy (FT-IR), Raman Spectroscopy) for Molecular Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques such as FT-IR and Raman are fundamental for identifying the functional groups present in a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its molecular environment.

In the FT-IR spectrum of this compound, characteristic absorption bands would be anticipated. These would include a broad O-H stretching band for the hydroxyl group, C-H stretching bands for the aromatic and aliphatic components, a strong C=O stretching band for the ester carbonyl group, and various C-O stretching bands for the ether and ester linkages. Aromatic C=C stretching vibrations would also be visible in the fingerprint region.

No specific FT-IR or Raman data tables for this compound are presently documented.

X-ray Diffraction Studies for Elucidating Crystalline Structures of Related Derivatives and Intermediates

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound is not described, studies on closely related derivatives provide valuable information about the molecular geometry and intermolecular interactions that can be expected.

One such related compound is Methyl 4-butoxy-3-methoxybenzoate . In its crystal structure, the molecule is observed to be nearly planar. The torsion angle of the benzene–butoxy group (Car—O—C—C) is 175.3 (2)°, and the torsion angle of the benzene–methoxycarbonyl group (Car—C—O—C) is 175.2 (2)°. This planarity is a key structural feature.

Another derivative, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate , has also been characterized. Its crystal structure data is summarized in the table below.

| Parameter | Value |

|---|---|

| Formula | C₁₃H₁₆O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.180(3) |

| b (Å) | 13.813(4) |

| c (Å) | 7.842(2) |

| β (°) | 93.917(4) |

| Volume (ų) | 1316.2(6) |

| Z | 4 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₄O₅), the expected exact mass can be calculated and compared to the experimental value to confirm its elemental composition. Electron ionization (EI) or various soft ionization techniques like electrospray ionization (ESI) would reveal the molecular ion and characteristic fragment ions. Expected fragmentation pathways could include the loss of the methoxy group, the cleavage of the ester group, and fragmentation of the hydroxyethoxy side chain.

However, specific HRMS data, including precise mass measurements and fragmentation tables for this compound, are not documented in the surveyed literature.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental for understanding the electronic structure and optimizing the geometry of a molecule. These calculations can predict various properties, including total energy, dipole moment, and the distribution of electron density. They are also instrumental in predicting the reactivity of a compound by mapping its molecular electrostatic potential (MEP), which identifies sites susceptible to electrophilic or nucleophilic attack.

Despite the utility of these methods, specific DFT or HF studies focused on the geometry optimization, electronic structure, or reactivity prediction of Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate have not been reported in the available literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability. From these energies, other quantum chemical parameters like chemical hardness, softness, electronegativity, and the chemical potential can be derived to further characterize the molecule's reactivity.

A specific analysis of the HOMO-LUMO gap and related quantum chemical parameters for this compound is not available in published research.

Hirshfeld Surface Analysis

No studies employing Hirshfeld surface analysis to map the intermolecular interactions of this compound have been found.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of a molecule and its behavior in different environments, such as in solution. By analyzing the trajectory of the molecule, researchers can understand its stable conformations and the dynamics of its interactions with surrounding molecules.

There are currently no published molecular dynamics simulation studies detailing the conformational analysis or intermolecular behavior of this compound.

Spectroscopic Property Prediction

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating these properties and comparing them with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its electronic and vibrational characteristics.

Specific theoretical predictions and correlations with experimental spectroscopic data for this compound are not documented in the scientific literature.

Bio Interaction Mechanisms and Specific Biological Activity Screening Non Clinical Contexts

Investigations into Molecular Pathways Targeted by Related Benzoate (B1203000) Derivatives (e.g., Akt/NFκB Signaling Pathway Modulation by Methyl 4-hydroxy-3-methoxybenzoate)

Research into the molecular targets of benzoate derivatives has uncovered significant interactions with key cellular signaling pathways. A notable example is the modulation of the Akt/NFκB signaling pathway by Methyl 4-hydroxy-3-methoxybenzoate, a compound structurally related to Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate. The Akt/NFκB pathway is crucial for cell survival, and its dysregulation is implicated in various diseases.

Studies have demonstrated that Methyl 4-hydroxy-3-methoxybenzoate can inhibit the proliferation of certain cancer cells by targeting this pathway. cdnsciencepub.comnih.gov The compound has been shown to reduce the levels of the activated form of Akt (phosphorylated Akt) and inhibit its kinase activity. cdnsciencepub.comnih.gov This inhibition, in turn, leads to a reduction in the transcriptional and DNA-binding activity of NFκB, a key transcription factor that promotes cell survival. cdnsciencepub.com The direct role of Akt signaling in the effects of Methyl 4-hydroxy-3-methoxybenzoate was illustrated by the reversal of growth inhibition and apoptosis when a constitutively active form of Akt was overexpressed. cdnsciencepub.comnih.gov These findings highlight the potential of benzoate derivatives to modulate critical cell survival pathways.

Table 1: Effects of Methyl 4-hydroxy-3-methoxybenzoate on Akt/NFκB Signaling Pathway Components

| Component | Observed Effect | Reference |

| Akt (phosphorylated) | Reduction in levels | cdnsciencepub.comnih.gov |

| Akt kinase activity | Inhibition | cdnsciencepub.comnih.gov |

| NFκB transcriptional activity | Reduction | cdnsciencepub.com |

| NFκB DNA-binding activity | Reduction | cdnsciencepub.com |

| p65 (NFκB subunit) | Reduction in levels | cdnsciencepub.com |

Evaluation of Antifeedant Activity and Ecological Impact in Pest Management Research (e.g., against Hylobius abietis)

In the realm of ecological chemistry, certain benzoate derivatives have been investigated for their antifeedant properties, particularly in the context of pest management. The pine weevil, Hylobius abietis, is a significant pest of conifer seedlings in Europe, and research has focused on identifying compounds that deter its feeding behavior. cdnsciencepub.com Aromatic organic compounds, including various benzoic acid derivatives, found in the feces of the pine weevil have been shown to act as natural antifeedants. cdnsciencepub.com

Structure-activity relationship studies have been conducted on a range of benzoic acid derivatives to identify the key structural features responsible for their antifeedant effects. cdnsciencepub.com While specific data on this compound is not available, research on related compounds provides valuable insights. For instance, new and highly effective antifeedants identified include methyl 2,4-dimethoxybenzoate and methyl 2-hydroxy-3-methoxybenzoate. cdnsciencepub.com The antifeedant activity of these compounds is believed to be a defense mechanism, and understanding these interactions can inform the development of novel, environmentally benign pest control strategies.

Table 2: Examples of Benzoic Acid Derivatives with Antifeedant Activity Against Hylobius abietis

| Compound | Relative Antifeedant Activity | Reference |

| Methyl 2,4-dimethoxybenzoate | High | cdnsciencepub.com |

| Isopropyl 2,4-dimethoxybenzoate | High | cdnsciencepub.com |

| Methyl 2-hydroxy-3-methoxybenzoate | High | cdnsciencepub.com |

| Methyl (3,5-dimethoxyphenyl)acetate | High | cdnsciencepub.com |

| Methyl (2,5-dimethoxyphenyl)acetate | High | cdnsciencepub.com |

Studies on Enzymatic Recognition and Substrate Specificity in Biochemical Pathways

The enzymatic recognition and transformation of benzoate derivatives are fundamental to their metabolism and biological effects. While specific studies on the enzymatic processing of this compound are limited, research on the broader class of benzoate esters provides a framework for understanding their biochemical fate.

Enzymes such as carboxylesterases are known to hydrolyze ester bonds, and the structural features of the benzoate derivative can influence its recognition and processing by these enzymes. For example, studies with bovine carboxypeptidase A have shown that it can hydrolyze a series of para-substituted O-benzoyl-2-hydroxybutanoic acids. The rate of hydrolysis was found to be dependent on the nature of the substituent on the benzene (B151609) ring.

In broader biochemical contexts, benzoic acid and its derivatives are intermediates in various metabolic pathways in plants and microorganisms. In plants, the biosynthesis of benzoic acid occurs through the phenylpropanoid pathway. In microbial systems, benzoate is a common intermediate in the anaerobic metabolism of aromatic compounds. The degradation of benzoate can proceed through different routes, including dioxygenation to form catechol or monooxygenation to form protocatechuate. These pathways involve a series of enzymatic reactions that recognize and transform the benzoate structure, highlighting the intricate interplay between these compounds and biological systems.

Applications in Sustainable Materials Science and Chemical Engineering

Role as a Bio-based Monomer in the Synthesis of Novel Polyesters

The drive to replace petroleum-based plastics with sustainable alternatives has spurred significant research into bio-based polymers. Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate serves as a crucial building block in this endeavor, particularly in the synthesis of high-performance aromatic polyesters.

Polycondensation Reactions for Poly(ethylene vanillate) (PEV) and Copolyesters

This compound is the direct precursor to Poly(ethylene vanillate) (PEV), a bio-based polyester (B1180765) with properties comparable to the widely used petroleum-based poly(ethylene terephthalate) (PET). The synthesis is typically achieved through a two-stage melt polycondensation process. proquest.commdpi.comnih.gov

Esterification or Transesterification: In the first stage, the monomer undergoes self-transesterification at high temperatures (around 190-200°C) under an inert atmosphere. nih.gov In this step, the hydroxyl group of one monomer reacts with the methyl ester group of another, releasing methanol (B129727) as a byproduct and forming dimers, trimers, and short-chain oligomers.

Polycondensation: The temperature is then gradually increased (up to 265°C) and a high vacuum is applied. mdpi.com This second stage facilitates the removal of methanol and other small molecules, driving the reaction toward the formation of a high molecular weight polymer. proquest.com This process links the oligomers into long polyester chains, resulting in PEV.

The resulting PEV is a semi-crystalline thermoplastic with promising thermal and mechanical properties, making it a candidate for applications in packaging and textiles. mdpi.comnih.gov Copolyesters can also be synthesized by introducing other diol or diacid monomers into the reaction, allowing for the tailoring of the final polymer's properties.

Design and Synthesis of Aliphatic-Aromatic Copolymers with Tunable Properties

Incorporating flexible aliphatic segments into the rigid aromatic backbone of PEV is a key strategy for creating copolymers with a wide range of tunable properties. nih.gov By adding aliphatic diols (like 1,4-butanediol (B3395766) or 1,6-hexanediol) or aliphatic dicarboxylic acids (such as adipic acid or sebacic acid) as co-monomers with this compound, researchers can precisely control the characteristics of the resulting aliphatic-aromatic copolyesters.

The introduction of aliphatic units disrupts the regular packing of the aromatic polymer chains. This typically leads to:

Reduced Glass Transition Temperature (Tg) and Melting Temperature (Tm): Increasing the aliphatic content makes the polymer less rigid and lowers the temperatures at which it transitions from a glassy to a rubbery state and from a solid to a liquid state. researchgate.net

Increased Flexibility and Toughness: The flexible aliphatic chains enhance the polymer's ability to deform without breaking.

This ability to tune properties is critical for expanding the application range of vanillic acid-based polyesters, from rigid packaging to flexible films and adhesives. nih.gov

Table 1: Effect of Aliphatic Co-monomers on Polyester Properties

| Aliphatic Co-monomer Type | Expected Impact on Copolymer Properties |

|---|---|

| Short-chain diols (e.g., 1,4-butanediol) | Moderate decrease in Tg and Tm; improved flexibility. |

| Long-chain diols (e.g., 1,12-dodecanediol) | Significant decrease in Tg and Tm; increased elasticity. |

| Dicarboxylic acids (e.g., succinic acid, adipic acid) | Disrupts chain regularity, lowering crystallinity and melting point. |

Catalytic Approaches in the Synthesis and Transformations of this compound and its Polymers

Catalysts are essential for achieving efficient synthesis of both the monomer itself and its subsequent polymerization into high molecular weight polyesters.

The monomer, also known as 4-(2-hydroxyethoxy)-3-methoxybenzoic acid when the methyl ester is hydrolyzed, is typically synthesized from vanillic acid. nih.gov A common method is the Williamson ether synthesis, where vanillic acid reacts with 2-chloroethanol (B45725). nih.gov A more sustainable route involves the reaction of vanillic acid with bio-based ethylene (B1197577) carbonate, which avoids the use of solvents and halogenated reactants. researchgate.net

For the polymerization process, various metal-based catalysts are employed to accelerate the transesterification and polycondensation reactions. Commonly used catalysts include:

Antimony Compounds: Antimony trioxide (Sb₂O₃) is a conventional and effective catalyst for polyester synthesis. proquest.commdpi.comnih.gov

Titanium Compounds: Organotitanates like titanium butoxide (TBT) and titanium isopropoxide (TIS) are highly active catalysts. proquest.commdpi.com However, they can sometimes lead to polymer discoloration. mdpi.com

Tin Compounds: Catalysts such as dibutyltin (B87310) oxide (DBTO) have also been reported for the preparation of PEV. proquest.com

Enzymatic Catalysts: Emerging research focuses on using enzymes like Candida antarctica lipase (B570770) B (CALB) for the synthesis of specialty copolyesters under milder conditions, offering a greener alternative to metal catalysts. rug.nl

The choice of catalyst influences not only the reaction rate but also the final polymer's molecular weight, thermal stability, and color. proquest.commdpi.com

Table 2: Common Catalysts in PEV Synthesis

| Catalyst | Type | Typical Reaction Stage | Notes |

|---|---|---|---|

| Antimony Trioxide (Sb₂O₃) | Metal Oxide | Polycondensation | Effective, widely used, but raises some environmental concerns. mdpi.comgoogle.com |

| Titanium Butoxide (TBT) | Organometallic | Esterification & Polycondensation | High activity, can cause yellowish discoloration. proquest.comnih.gov |

| Titanium Isopropoxide (TIS) | Organometallic | Esterification & Polycondensation | High activity, similar properties to TBT. proquest.commdpi.com |

| Candida antarctica Lipase B (CALB) | Enzyme (Biocatalyst) | Esterification & Polycondensation | Environmentally friendly, high selectivity, operates at lower temperatures. rug.nl |

Development of Functional Materials and Advanced Polymer Architectures

The inherent structure of this compound allows for the creation of functional materials that go beyond simple bulk plastics. The aromatic vanillate (B8668496) core provides rigidity and good thermal stability, while the flexible ether linkage and reactive end-groups can be exploited to design advanced polymer architectures.

Polymers like PEV are studied for their barrier properties, which are crucial for food and beverage packaging applications. The polarity and semi-crystalline nature of PEV suggest it could offer good resistance to the permeation of gases like oxygen and carbon dioxide, potentially extending the shelf life of packaged goods.

Furthermore, the monomer can be used in the synthesis of more complex polymer structures, such as:

Block Copolymers: By sequentially polymerizing with other monomers, block copolymers with distinct segments (e.g., a rigid PEV block and a soft aliphatic polyester block) can be created. These materials can self-assemble into nanostructures and behave as thermoplastic elastomers.

Thermotropic Liquid Crystalline Polymers: Vanillic acid itself is a known mesogenic monomer. nih.gov By copolymerizing its derivatives with other rigid aromatic monomers, it is possible to create thermotropic copolyesters that exhibit liquid crystalline behavior, useful for high-strength fibers and precision-molded components. nih.gov

Utilization as a Building Block for Specialty Chemicals and Intermediates in Fine Chemical Synthesis

Beyond its role in polymer science, the chemical structure of this compound and its precursors, like methyl vanillate, makes it a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. The aromatic ring can be further functionalized through various organic reactions.

For instance, related hydroxybenzoate derivatives serve as starting materials in multi-step syntheses of complex molecules. The synthesis of the anticancer drug Gefitinib has been reported starting from methyl 3-hydroxy-4-methoxybenzoate, a structural isomer of methyl vanillate. mdpi.comnih.gov Similarly, methyl 4-(benzyloxy)-3-methoxybenzoate, which shares the core methyl 3-methoxybenzoate structure, is a key intermediate in the synthesis of the antineoplastic drug Cediranib. researchgate.net These examples highlight the potential of the vanillate scaffold, including the ethoxylated version, as a foundational structure for building complex, high-value molecules in the pharmaceutical and specialty chemical industries.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel and Greener Synthetic Methodologies

The traditional synthesis of aromatic esters often involves methods that raise environmental and economic concerns, such as the use of harsh reaction conditions and toxic reagents. chemistryjournals.net Future research is increasingly focused on developing sustainable and efficient alternatives. chemistryjournals.net

Biocatalysis: A promising green alternative is the use of enzymes, particularly lipases, to catalyze esterification. chemistryjournals.netresearchgate.net This approach, known as biocatalysis, offers high selectivity under mild conditions (ambient temperatures and pressures), often in aqueous media, which minimizes waste and the use of hazardous solvents. scispace.com The enzymatic synthesis of aromatic esters, including those structurally similar to Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate, has been shown to be highly efficient. researchgate.netnih.gov Research in this area would involve screening for robust enzymes that can efficiently catalyze the esterification of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid or the direct ethoxylation and esterification of methyl vanillate (B8668496). Immobilized lipases are of particular interest as they can be easily recovered and reused, enhancing the economic viability of the process. frontiersin.org

Green Chemistry Principles: Beyond biocatalysis, other green chemistry approaches are being explored. nih.gov This includes the use of novel, recyclable heterogeneous catalysts to replace traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture. qualitas1998.net The development of processes that utilize renewable feedstocks and minimize energy consumption is a key goal. nih.govoup.com For this compound, this could involve sourcing precursors from bio-based materials.

| Methodology | Key Advantages | Research Focus | Potential Impact |

|---|---|---|---|

| Traditional Chemical Synthesis | Established Procedures | Process Optimization | Incremental Efficiency Gains |

| Biocatalysis (Enzymatic) | High Selectivity, Mild Conditions, Reduced Waste scispace.com | Enzyme Discovery & Immobilization, Co-solvent Systems frontiersin.org | Sustainable Production, Higher Purity Products |

| Heterogeneous Catalysis | Catalyst Reusability, Simplified Purification qualitas1998.net | Development of Novel Solid Acid Catalysts | Improved Process Economics, Reduced Waste |

| Renewable Feedstocks | Reduced Fossil Fuel Dependence, Lower Carbon Footprint nih.gov | Bio-based Precursor Synthesis | Enhanced Sustainability |

Advanced Characterization Techniques for In-situ Reaction Monitoring and Polymer Microstructure Analysis

Gaining a deeper understanding of reaction kinetics and polymer structure requires the application of advanced analytical techniques. These tools are crucial for process optimization and for tailoring the properties of materials derived from this compound.

In-situ Reaction Monitoring: Real-time monitoring of the synthesis process provides critical information for optimizing reaction conditions and ensuring product quality. mt.com Techniques like in-situ mid-infrared (MIR) and Raman spectroscopy are powerful tools for tracking the progress of esterification reactions. nih.govspectroscopyonline.com These methods allow for the real-time measurement of reactant consumption and product formation without the need for sample extraction, offering a significant advantage over traditional off-line methods like gas chromatography. nih.gov For the synthesis of this compound, these spectroscopic techniques could be used to monitor the esterification of the carboxylic acid group and ensure the reaction goes to completion. acs.org

Polymer Microstructure Analysis: The hydroxyl group in this compound makes it a suitable monomer for the synthesis of polyesters and other polymers. The properties of these polymers are highly dependent on their microstructure, including monomer sequence, tacticity, and branching. mdpi.combruker.com High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these structural details. creative-biostructure.comwiley.com Both solution-state and solid-state NMR can provide comprehensive information on the polymer's composition and conformation. creative-biostructure.commdpi.com Combining NMR data with statistical modeling can offer deeper insights into the polymerization mechanism and help establish structure-property relationships. mdpi.comresearchgate.net This knowledge is vital for designing new aromatic polyesters with specific thermal or mechanical properties. mdpi.comacs.org

| Technique | Application Area | Information Gained | Reference |

|---|---|---|---|

| In-situ MIR/Raman Spectroscopy | Reaction Monitoring | Real-time concentration of reactants/products, reaction kinetics, endpoint determination | nih.govnih.govacs.org |

| High-Resolution NMR Spectroscopy | Polymer Analysis | Chemical composition, monomer sequence, tacticity, branching, end-group analysis | bruker.comcreative-biostructure.commdpi.com |

| Gel Permeation Chromatography (GPC-NMR) | Polymer Analysis | Molecular weight distribution combined with structural information | creative-biostructure.com |

| Differential Scanning Calorimetry (DSC) | Polymer Thermal Properties | Glass transition temperature (Tg), melting temperature (Tm) | mdpi.com |

| Thermogravimetric Analysis (TGA) | Polymer Thermal Stability | Decomposition temperature, char yield | mdpi.comacs.org |

Rational Design of Functionalized Derivatives for Targeted Applications

The molecular scaffold of this compound offers multiple sites for chemical modification, allowing for the rational design of derivatives with tailored properties for specific applications.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent compound and evaluating the biological or chemical effects of these changes, researchers can develop a structure-activity relationship (SAR). nih.govrsc.org This approach is fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. nih.govmdpi.com For derivatives of this compound, SAR studies could guide the design of molecules with enhanced properties, for example, by altering the ester group to modulate solubility or modifying the aromatic ring to influence biological interactions. mdpi.comresearchgate.net

Targeted Applications: The functional groups present—an ester, an ether, a hydroxyl group, and an aromatic ring—provide handles for creating a diverse library of compounds.

Pharmaceuticals: The core structure is related to vanillic acid, a compound known for various biological activities. Derivatives could be designed as enzyme inhibitors or receptor modulators. nih.gov

Polymers and Materials Science: The hydroxyl group allows it to be incorporated into polyesters, polyurethanes, or other polymers. Functionalization could be used to introduce specific properties like flame retardancy, UV stability, or altered solubility. mdpi.comdntb.gov.ua

Agrochemicals: Benzoic acid derivatives are used in agrochemicals, and new functionalized versions could be explored for enhanced efficacy or reduced environmental impact.

Deeper Mechanistic Understanding of Bio-interactions and Metabolic Fates

Understanding how this compound and its derivatives interact with biological systems and how they are metabolized is crucial for assessing their safety and efficacy in potential biological applications.

Bio-interactions: Future research should investigate the interactions of this compound at a molecular level. This includes studying its binding to proteins, enzymes, or nucleic acids. Aromatic compounds can engage in various non-covalent interactions that are key to their biological function. Understanding these interactions is the first step in elucidating their mechanism of action.

Metabolic Pathways: The metabolic fate of a chemical determines its residence time in an organism and the nature of its breakdown products. Aromatic esters can be metabolized through several pathways. nih.gov The ester bond is susceptible to hydrolysis by esterase enzymes, which would cleave the molecule into 4-(2-hydroxyethoxy)-3-methoxybenzoic acid and methanol (B129727). researchgate.net The ether linkages and the aromatic ring can be further metabolized by microorganisms through oxidative processes. unesp.br The ethoxy group may undergo degradation via central fission of the ether bond or a stepwise shortening of the chain. nih.govnih.govresearchgate.net Investigating the specific metabolic pathways for this compound in relevant biological systems (e.g., microbial cultures, liver microsomes) is essential for predicting its environmental persistence and potential toxicity. mst.eduwikipedia.org

Integration into Circular Economy Principles and Sustainable Production Cycles

The chemical industry is increasingly adopting circular economy principles to minimize waste and maximize resource efficiency. sitra.fi Integrating the lifecycle of this compound into this framework presents significant opportunities for sustainable innovation.

Designing for Circularity: This involves considering the entire lifecycle of the chemical from the outset. europa.eu For products derived from this compound, such as polymers, this means designing them to be recyclable or biodegradable. Chemical recycling, which breaks down polymers into their constituent monomers for reuse, is a promising strategy for creating closed-loop systems. undp.org

Waste Valorization and Industrial Symbiosis: The production process should be optimized to minimize waste. Any by-products generated during the synthesis of the compound or its derivatives should be viewed as potential resources for other industrial processes. europa.eu This concept of industrial symbiosis, where the waste from one process becomes the feedstock for another, is a cornerstone of the circular economy.

Sustainable Production Cycles: The ultimate goal is to create a production cycle that is sustainable and regenerative. undp.org This involves using renewable feedstocks, employing green synthesis methods, designing products for longevity and recyclability, and ensuring that any end-of-life materials can be safely returned to the environment or reused. sustainability-directory.com For specialty chemicals like this compound, this holistic approach is essential for long-term viability and environmental stewardship. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 4-hydroxy-3-methoxybenzoic acid with methanol, followed by etherification using 2-chloroethanol or ethylene oxide under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (60–80°C) and stoichiometric ratios to minimize side products like di-alkylated derivatives . Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR : and NMR to verify substituent positions (e.g., methoxy at C3, hydroxyethoxy at C4) .

- X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally similar esters like methyl 4-(benzyloxy)-3-methoxybenzoate .

- Mass Spectrometry : High-resolution LCMS or ESI-MS to confirm molecular weight (e.g., m/z calculated for C₁₁H₁₄O₅: 226.0845) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Protect from moisture and light at 2–8°C due to hydrolytic sensitivity of the ester group.

- Handling : Use inert atmosphere (N₂/Ar) during reactions to prevent oxidation of the hydroxyethoxy group .

Advanced Research Questions

Q. How does the hydroxyethoxy substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-donating methoxy and hydroxyethoxy groups deactivate the aromatic ring, reducing electrophilicity at the ester carbonyl. Reactivity can be probed via hydrolysis kinetics under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25°C) and compared to analogs lacking the hydroxyethoxy group . Computational studies (DFT) can further elucidate electronic effects .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay variability. Standardize protocols:

- Dose-Response Curves : Test across 1–100 µM in triplicate.

- Target Validation : Use siRNA or CRISPR knockouts to confirm enzyme/receptor interactions (e.g., COX-2 inhibition assays) .

- Metabolite Screening : LC-HRMS to identify degradation products that may confound results .

Q. How can the compound’s potential as a prodrug be evaluated in preclinical models?

- Methodological Answer :

- Esterase Stability : Incubate with human liver microsomes (HLM) to assess hydrolysis rates.

- Pharmacokinetics : Administer orally/injectably in rodent models, then measure plasma concentrations via LC-MS/MS. Compare bioavailability to parent acids .

- Toxicity : Perform acute toxicity studies (OECD 423) to establish safe dosing ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.